Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)-, commonly referred to as JI-101, is a small molecule identified as a potent inhibitor of multiple tyrosine kinases. [, , , ] This compound has garnered significant attention in scientific research due to its potent anti-angiogenic and potential antineoplastic activities. [, ] JI-101 exhibits high selectivity for three key receptors involved in angiogenesis: vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and the ephrin B4 receptor (EphB4). [, , , , , , , ]
JI-101 exerts its biological effects primarily by inhibiting the activities of VEGFR2, PDGFRβ, and EphB4. [, , , , ] These receptor tyrosine kinases (RTKs) are crucial regulators of angiogenesis, the formation of new blood vessels. [, ] By binding to and inhibiting these RTKs, JI-101 disrupts downstream signaling pathways, ultimately leading to the suppression of tumor angiogenesis. [, , ] This inhibition of angiogenesis effectively starves tumors of the nutrients and oxygen required for their growth and survival. [] In specific cancers like head and neck cancer, where EphB4 is believed to have oncogenic properties, JI-101 may also exert anti-proliferative effects in addition to its anti-angiogenic activity. []
The primary scientific application of JI-101 is in oncology research, where it is being investigated for its potential as an anti-cancer agent. [, , , , , , , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: